molecular formula C8H9NO B1314021 1,3-Dihydroisobenzofuran-5-amine CAS No. 61964-08-7

1,3-Dihydroisobenzofuran-5-amine

Cat. No. B1314021
CAS RN: 61964-08-7
M. Wt: 135.16 g/mol
InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610747B2

Procedure details

1,3-Dihydro-2-benzofuran-5-amine (prepared according to U.S. Pat. No. 4,000,286) (2.7 g, 20 mmol) was dissolved in a mixture of water (300 mL) and conc. H2SO4 (21 mL), cooled to 0° C. and NaNO2 (1.43 g, 20.7 mmol) in water (10 mL) was added over 15 min. After stirring at 0° C. for 1 h the mixture was allowed to stir at 10° C. for 30 min and urea was added until a negative test with starch/KI paper was observed. The solution was then poured over 2 min into a mixture of water (180 mL) and conc. H2SO4 (12.6 mL) at 90° C. and stirred at this temperature for 1.5 h. The hot mixture was filtered then allowed to cool to room temperature. The aqueous mixture was extracted with EtOAc (2×100 mL) and the combined organic layers were dried (MgSO4) and evaporated to give the title phenol (974 mg, 36%) as a cream solid; δH (CDCl3, 400 MHz) 5.03 (4H, s), 6.71 (2H, m), 7.08 (1H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
21 mL
Type
solvent
Reaction Step Four
Name
Quantity
12.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2[CH:6]=[CH:7][C:8](N)=[CH:9][C:4]=2[CH2:3][O:2]1.N([O-])=[O:12].[Na+].NC(N)=O>O.OS(O)(=O)=O>[CH2:1]1[C:5]2[CH:6]=[CH:7][C:8]([OH:12])=[CH:9][C:4]=2[CH2:3][O:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OCC2=C1C=CC(=C2)N
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
21 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
12.6 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at 10° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OCC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 974 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.